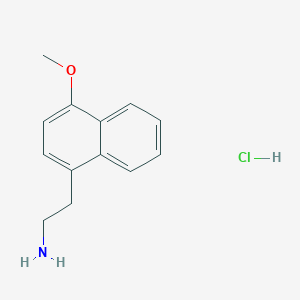

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol" is a chemical structure that is part of a broader class of tetrahydronaphthalene derivatives. These compounds have been studied for their potential applications in various fields, including medicinal chemistry and materials science. The tetrahydronaphthalene moiety is a bicyclic structure that is a saturated analog of naphthalene and has been incorporated into various functional molecules due to its unique chemical properties .

Synthesis Analysis

The synthesis of tetrahydronaphthalene derivatives has been explored in several studies. For instance, the design and synthesis of opioid ligands based on the (tetrahydronaphthalen-2-yl)methyl moiety with various substitutions, including hydroxy groups, have been reported. These compounds were synthesized to investigate their binding affinities and selectivity towards opioid receptors . Another study described the synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives, which involved reactions with different aromatic aldehydes, phosphorous pentasulfide, and other reagents to produce a range of compounds with potential tumor inhibitory and antioxidant activities .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives can significantly influence their biological activity and physical properties. For example, the crystal structure of a related compound, 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, was determined to have a half-chair conformation, which could affect its reactivity and interaction with biological targets . The stereochemistry and conformation of such molecules are crucial for their function and are often a focus of structural analysis.

Chemical Reactions Analysis

The reactivity of tetrahydronaphthalene derivatives is diverse, as demonstrated by the various chemical reactions they undergo. These reactions include condensation, cyclization, and substitution, which lead to the formation of different functional groups and heterocyclic systems. The ability to undergo such transformations makes these compounds versatile intermediates for the synthesis of more complex molecules with desired biological or physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure. Factors such as the presence of substituents, stereochemistry, and conformation can affect properties like solubility, melting point, and reactivity. These properties are important for the practical application of these compounds, whether in drug development or material science. For instance, the binding affinities and selectivity of opioid ligands are directly related to their chemical structure and properties . Similarly, the antioxidant and tumor inhibitory activities of synthesized tetrahydronaphthalene derivatives are linked to their chemical properties .

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

Research has revealed the potential of compounds structurally related to 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol in binding to sigma receptors, which are implicated in various biological processes. A study focusing on derivatives bearing methyl substitution on the piperidine ring demonstrated selective binding and activity at sigma(1) receptors. Among these, certain derivatives showed notable potency as sigma(1) ligands with significant selectivity over sigma(2) receptors. This selectivity profile suggests their utility in positron emission tomography (PET) experiments. Additionally, these compounds exhibited antiproliferative activity against rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).

Analytical Characterization of Cathinone Derivatives

Another study identified and characterized novel hydrochloride salts of cathinone derivatives. These derivatives were examined through a combination of gas chromatography-mass spectrometry (GC-MS), infrared (IR), nuclear magnetic resonance (NMR), electronic absorption spectroscopy, and single crystal X-ray diffraction methods. The research provided diagnostic spectral data for methyl, N-methyl, and carbonyl groups. This study's findings contribute to the analytical methods for identifying and characterizing cathinone derivatives, which could be relevant for forensic science and pharmaceutical research (Nycz et al., 2016).

Synthetic Routes and Catalysis

Research into synthetic routes and catalysis has also been conducted on related naphthalene derivatives. One study reported the highly selective assembly of unprecedented eta5-1-methylene-1,2-dihydronaphthalenide ligands from the coupling of a phenyl group and disubstituted propargylic alcohols. This process, involving tetraphenylborate as a phenylating agent, highlights the potential for creating novel ligands that could be used in catalysis or as intermediates in organic synthesis (Čubrilo et al., 2005).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of tetrahydronaphthalene have been identified as compounds of interest. For instance, the determination of hydroaromatic compounds in tobacco smoke, including derivatives similar to 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol, showcases the relevance of these compounds in understanding the chemical composition of tobacco smoke and its potential health impacts (Neurath et al., 1968).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h7-9,15H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKMZBLHCXSUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC2=C(CCCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

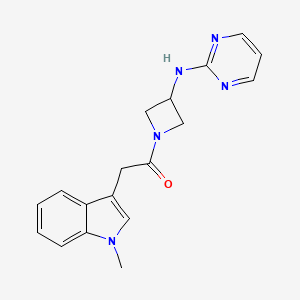

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)

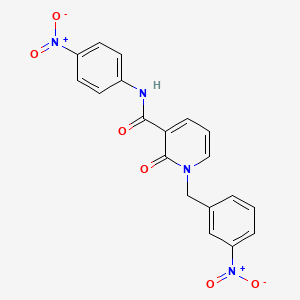

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)

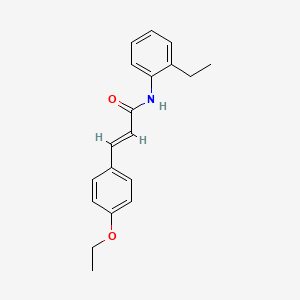

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)

![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)

![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

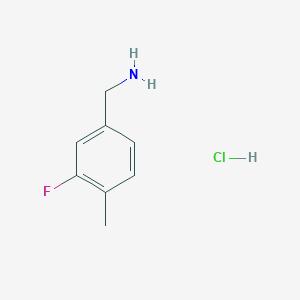

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)